4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, n-aryl-2-trifluoromethyl-quinazoline-4-amine, has been reported to target werner (wrn) helicase, a key enzyme involved in dna repair and replication .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways related to dna repair and replication .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase (AOX), which can metabolize the compound to produce quinazolinone . This interaction is significant as it can lead to nephrotoxicity, highlighting the importance of understanding its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazoline derivatives, including this compound, can impact tumor biology by promoting abnormal cell growth . This growth can spread to adjacent structures and other parts of the organism, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldehyde oxidase (AOX) results in the production of quinazolinone, which can cause nephrotoxicity . This binding interaction is crucial for understanding the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound can be stored at 4°C to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be less effective. Understanding the threshold effects and the compound’s toxicity at high doses is crucial for its safe application in research and potential therapeutic uses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase (AOX), which metabolizes the compound to produce quinazolinone . This interaction can affect metabolic flux and metabolite levels, making it essential to study its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is crucial for determining its efficacy and potential side effects .
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANUSBJPMOUXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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